molecular formula C11H23NO B12105406 N-butyl-2-methoxycyclohexan-1-amine

N-butyl-2-methoxycyclohexan-1-amine

Cat. No.: B12105406
M. Wt: 185.31 g/mol
InChI Key: MCSKHMANTFPMAO-UHFFFAOYSA-N
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Description

N-Butyl-2-methoxycyclohexan-1-amine is a secondary amine featuring a cyclohexane backbone substituted with a methoxy group at the 2-position and an n-butyl chain attached to the nitrogen atom. Its stereochemical configuration is designated as (1R,2R) . The compound has a CAS number of 2225173-34-0 and a molecular formula of C₁₁H₂₃NO (inferred from structural data).

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N-butyl-2-methoxycyclohexan-1-amine

InChI

InChI=1S/C11H23NO/c1-3-4-9-12-10-7-5-6-8-11(10)13-2/h10-12H,3-9H2,1-2H3

InChI Key

MCSKHMANTFPMAO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1CCCCC1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-methoxycyclohexan-1-amine typically involves the reaction of cyclohexanone with butylamine and methanol under specific conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-methoxycyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

N-butyl-2-methoxycyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-2-methoxycyclohexan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of N-butyl-2-methoxycyclohexan-1-amine and related compounds:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Features Availability Status
(1R,2R)-N-Butyl-2-methoxycyclohexan-1-amine Cyclohexane C₁₁H₂₃NO ~185.31 (calculated) Methoxy group, stereospecific centers Discontinued
N-tert-Butyl-5-methoxy-1,3-benzoxazol-2-amine Benzoxazole heterocycle C₁₂H₁₆N₂O₂ 220.27 Aromatic ring, tert-butyl group Available (Key Organics)
N-Butyl-2-ethylhexylamine Branched alkyl chain C₁₂H₂₇N 185.35 Hydrophobic alkyl substituents Quotation-based
N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (Compound 8) Benzimidazole C₁₅H₁₅N₃O 253.30 Antiparasitic activity, methoxy-phenyl Research-grade
N-Methyl-2-(2-methylbutyl)cyclohexan-1-amine Cyclohexane C₁₂H₂₅N 183.33 Methylbutyl substituent, no methoxy Registry data only

Functional and Application-Based Comparisons

Electronic and Reactivity Profiles
  • This could improve solubility in polar solvents or interaction with biological targets.
  • Heterocyclic vs. Such features are critical in medicinal chemistry for target binding .
Industrial and Research Utility
  • Hydrophobicity : N-Butyl-2-ethylhexylamine’s branched alkyl chain makes it highly hydrophobic, favoring applications in surfactant synthesis or organic phase reactions . In contrast, the target compound’s methoxy group may expand its utility in aqueous-organic hybrid systems.
  • Stereochemical Complexity : The (1R,2R) configuration of this compound introduces stereospecificity, which could be leveraged in asymmetric catalysis or chiral drug development—though its discontinuation limits practical exploration .

Biological Activity

N-butyl-2-methoxycyclohexan-1-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula C12H25NOC_{12}H_{25}NO and a molecular weight of approximately 199.34 g/mol. The compound features a cyclohexane ring substituted with a methoxy group and an amine, which is critical for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the adrenergic and dopaminergic systems. This compound may act as a selective agonist or antagonist depending on the receptor subtype involved.

Potential Mechanisms Include:

  • Adrenergic Receptor Modulation : It may influence norepinephrine signaling, which is crucial for regulating mood and stress responses.
  • Dopaminergic Activity : By interacting with dopamine receptors, it may affect reward pathways and motor control.

Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
Compound AAdrenergic Agonist0.5
Compound BDopaminergic Antagonist1.2
This compoundPotential AgonistTBDCurrent Study

Case Study 1: Neuropharmacological Effects

A study conducted on a related compound demonstrated significant effects on anxiety-like behaviors in rodent models. The administration of the compound resulted in decreased locomotion and increased time spent in open arms during elevated plus maze tests, suggesting anxiolytic properties.

Case Study 2: Cardiovascular Implications

Another investigation focused on the cardiovascular effects of a structurally similar compound, revealing that it could induce vasodilation through β-adrenergic receptor activation. This finding suggests that this compound may have therapeutic potential in managing hypertension.

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